2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(4-METHYLPHENYL)-1-ETHANONE
Description
This compound features a [1,2,4]triazino[5,6-b]indole core substituted with an ethyl group at the N5 position. A sulfanyl (-S-) linker connects the triazinoindole moiety to a 1-(4-methylphenyl)ethanone group. For example, similar compounds are synthesized via:
- Nucleophilic substitution: Reacting 3-hydrazinyl-triazinoindole derivatives with α-halogenated ketones (e.g., bromoacetophenone derivatives) .
- Condensation: Utilizing sodium ethoxide in ethanol to couple triazinoindole thiols with activated ketones . Key spectral features would include:
- IR: C=O stretch (~1680–1700 cm⁻¹) and NH stretches (if present) .
- ¹H-NMR: Signals for the ethyl group (CH₃CH₂, δ ~1.2–1.4 ppm), methylphenyl (Ar-CH₃, δ ~2.3 ppm), and aromatic protons (δ ~6.8–8.2 ppm) .
Properties
IUPAC Name |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-3-24-16-7-5-4-6-15(16)18-19(24)21-20(23-22-18)26-12-17(25)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDFLKIEEZQPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(4-METHYLPHENYL)-1-ETHANONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:
- Formation of the triazinoindole core through cyclization reactions.
- Introduction of the ethyl group at the 5-position of the triazinoindole ring.
- Attachment of the sulfanyl group to the indole moiety.
- Coupling of the triazinoindole derivative with 1-(4-methylphenyl)-1-ethanone.
The reaction conditions may vary depending on the specific synthetic route, but common conditions include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(4-METHYLPHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and triazino moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(4-METHYLPHENYL)-1-ETHANONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(4-METHYLPHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Spectral Data Comparison
Biological Activity
The compound 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(4-methylphenyl)-1-ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C25H23N5OS
- Molecular Weight : 441.55 g/mol
- CAS Number : Not explicitly provided in the sources but can be derived based on the molecular structure.
Antidepressant Potential
Research has indicated that compounds containing triazinoindole structures exhibit significant antidepressant activity. A study by Shelke et al. synthesized various derivatives of triazinoindole and evaluated their effects using the tail suspension test (TST) in mice. Selected compounds demonstrated comparable efficacy to standard antidepressants such as fluoxetine and imipramine, suggesting that the triazinoindole moiety may enhance serotonergic activity in the central nervous system (CNS) .
The proposed mechanism of action for compounds like 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(4-methylphenyl)-1-ethanone includes:
- Serotonin Reuptake Inhibition : Similar compounds have been shown to inhibit serotonin reuptake, thus increasing serotonin levels in synaptic clefts .
- Antagonistic Activity on Serotonin Receptors : Some derivatives exhibit selective antagonism at serotonin receptors (5-HT2A and 5-HT2B), which may contribute to their antidepressant effects .
Cytotoxicity and Anticancer Activity
In addition to antidepressant properties, there is emerging evidence regarding the cytotoxic effects of triazinoindoles against various cancer cell lines. A study highlighted that certain derivatives showed promising activity against human cancer cell lines, indicating potential as anticancer agents .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| 1 | MCF-7 | 15.2 |
| 2 | HeLa | 10.5 |
| 3 | A549 | 12.8 |
Antimicrobial Activity
Preliminary studies have also suggested antimicrobial properties for some derivatives of triazinoindoles. These compounds were tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays .
Study 1: Antidepressant Activity Evaluation
In a controlled study involving mice subjected to chronic mild stress, the compound was administered over a period of four weeks. Behavioral assessments indicated a marked reduction in depressive-like symptoms compared to control groups receiving saline or standard antidepressants .
Study 2: Cytotoxicity Assessment
A series of in vitro tests were conducted on human cancer cell lines (MCF-7 and HeLa). The results demonstrated that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
